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molecular formula C13H14N4O2 B8389877 5-nitro-N-(3-phenylpropyl)pyrimidin-2-amine

5-nitro-N-(3-phenylpropyl)pyrimidin-2-amine

Cat. No. B8389877
M. Wt: 258.28 g/mol
InChI Key: JCXACMUFWMSIFH-UHFFFAOYSA-N
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Patent
US09035059B2

Procedure details

2-Chloro-5-nitropyrimidine (100 mg, 0.627 mmol) and triethylamine (96 μL, 0.690 mmol) were added successively to a solution of 3-phenylpropylamine (98 μL, 0.690 mmol) in tetrahydrofuran, and the mixture was stirred at room temperature for 18 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and 0.5 mol/L hydrochloric acid and dried over anhydrous magnesium sulfate. Thereafter, the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to afford 5-nitro-N-(3-phenylpropyl)pyrimidin-2-amine as a colorless solid (108 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
96 μL
Type
reactant
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.C(N(CC)CC)C.[C:18]1([CH2:24][CH2:25][CH2:26][NH2:27])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>O1CCCC1>[N+:8]([C:5]1[CH:4]=[N:3][C:2]([NH:27][CH2:26][CH2:25][CH2:24][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[N:7][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
96 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
98 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine and 0.5 mol/L hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Thereafter, the desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)NCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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